
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide, also known as HQMMA, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. HQMMA belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities. The purpose of
Mecanismo De Acción
Target of Action
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide is a quinoline derivative . Quinoline derivatives are known to have a broad range of biological activities and are used in the development of new drugs . They are known to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Mode of Action
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The interaction of the compound with its targets leads to changes in the bacterial DNA structure, inhibiting its replication and leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by quinoline derivatives is the DNA replication pathway in bacteria . By promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, these compounds inhibit DNA synthesis, disrupting the normal cellular processes and leading to cell death .
Pharmacokinetics
Quinoline derivatives are generally known for their wide range of biological and pharmacological activities . Their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), would be crucial in determining their bioavailability and therapeutic efficacy.
Result of Action
The primary result of the action of this compound, like other quinoline derivatives, is the inhibition of bacterial growth through the disruption of DNA synthesis . This leads to rapid bacterial death, making these compounds effective antimicrobial agents .
Action Environment
The action of this compound, as with other quinoline derivatives, can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target organisms
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide is its low toxicity profile in vitro, which makes it a promising candidate for further study as a therapeutic agent. However, this compound has limited solubility in water, which may pose challenges for its use in in vivo studies.
Direcciones Futuras
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide. One area of interest is the development of more efficient synthesis methods for this compound, which may improve its availability for further study. Another area of interest is the investigation of the toxicity of this compound in vivo, which is necessary for its potential use as a therapeutic agent. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential for the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide involves the condensation of 2-hydroxy-3-formylquinoline and 2-methyl-N-phenylbenzamide in the presence of a catalyst such as piperidine. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound as a yellow solid with a melting point of 187-190°C.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer therapy.
Propiedades
IUPAC Name |
2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-9-5-7-13-21(17)24(28)26(20-11-3-2-4-12-20)16-19-15-18-10-6-8-14-22(18)25-23(19)27/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZMNSKZCWHCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



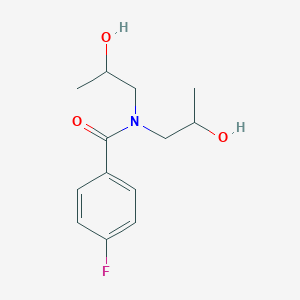
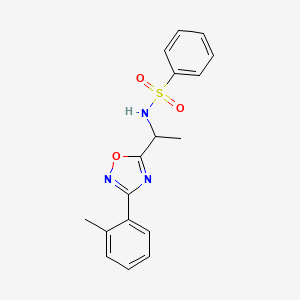


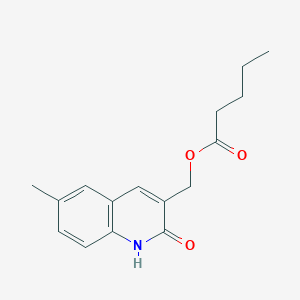
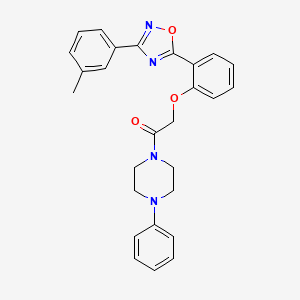
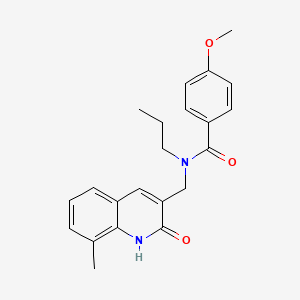
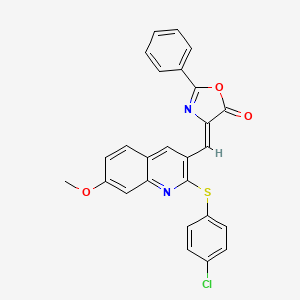
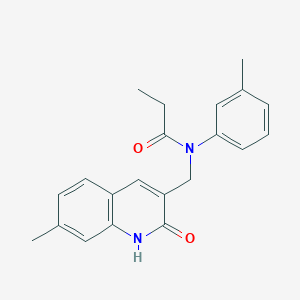
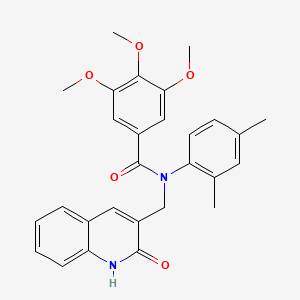
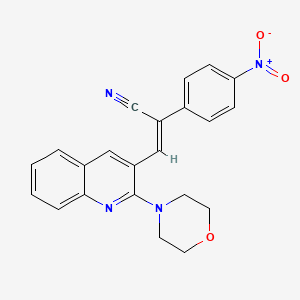
![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)